molecular formula C17H16N4O2S B12164552 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide

Cat. No.: B12164552
M. Wt: 340.4 g/mol
InChI Key: XMUUTYUHUDYNJK-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives with additional hydrogen atoms .

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-pyridin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-11-9-12(2)20-17(19-11)24-10-14-3-4-15(23-14)16(22)21-13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,18,21,22)

InChI Key

XMUUTYUHUDYNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=NC=C3)C

Origin of Product

United States

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